1-(2,2,2-三氟乙基)-1H-吲哚-3-羧酸

描述

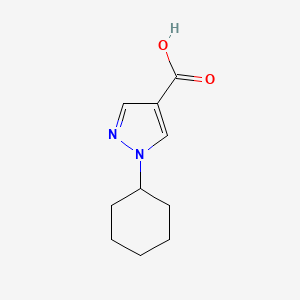

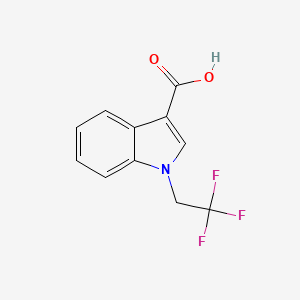

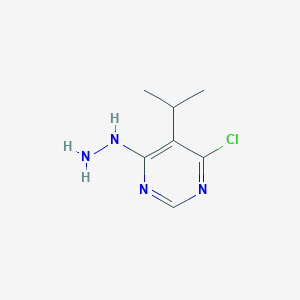

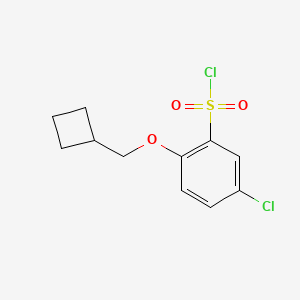

“1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a trifluoroethyl group, which is known to modify the electronic properties of compounds and improve their metabolic stability .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoroethylation of indoles has been studied . A highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate was developed . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the indole ring and the trifluoroethyl group. Trifluoroethanol, a related compound, is used as a solvent for hydrogen peroxide-mediated oxidations of sulfides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the indole ring, the carboxylic acid group, and the trifluoroethyl group. For example, trifluoroethanol, a related compound, is a colorless, water-miscible liquid with a smell reminiscent of ethanol .

科学研究应用

Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters

- Application Summary: The study focuses on the synthesis of complex 2,2,2-trifluoroethyl fatty acid esters using phenyl(2,2,2-trifluoroethyl)iodonium triflate .

- Methods of Application: The reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 at room temperature without any other additive provided the corresponding 2,2,2-trifluoroethyl esters .

- Results: The reaction yielded up to quantitative yield. The conjugated carbon–carbon double bonds, the unprotected hydroxyl group, and the amido functionalities in the substrates are all tolerated in the reaction .

Dual Gas-Responsive Fluorescent Diblock Copolymer

- Application Summary: The study focuses on the synthesis of carbon dioxide (CO2)/oxygen (O2) dual-responsive fluorescent diblock copolymers .

- Methods of Application: The diblock copolymers were synthesized by the reversible addition-fragmentation chain transfer (RAFT) polymerization method with two fluorescent monomers synthesized as its luminescence source, DEAEMA (CO2 responsive monomer) and tFMA (O2 responsive monomer) .

- Results: The synthesized stimulus-responsive fluorescent polymer had a high sensitivity to CO2; the double-responsive fluorescent diblock copolymer could form and achieve the reversal of polymer micelles in the aqueous solution when it was sequentially subjected to the introduction of CO2 and O2 .

Synthesis of Functional Fluorinated Copolymers

- Application Summary: This research focuses on the synthesis of functional fluorinated copolymers with different microstructures via the reversible addition-fragmentation chain transfer (RAFT) process .

- Methods of Application: The RAFT polymerization of 2,2,2,3,3,4,4,5,5-octafluoropentylacrylate (OFPA), 1,1,1,3,3,3-hexafluoroisopropylacrylate (HFIPA), and glycidyl methacrylate (GMA) in the presence of 2-cyano-2-propyldodecyltritiocarbonate was investigated .

- Results: The use of polymeric RAFT agent leads to the formation of copolymer with gradient microstructure at final conversion in case of OFPA-GMA copolymerization .

Use of 2,2,2-Trifluoroethanol as a Solvent

- Application Summary: 2,2,2-Trifluoroethanol is used as a specialized solvent in organic chemistry .

- Methods of Application: It is used in various chemical reactions due to its ability to stabilize alpha helix .

- Results: The use of 2,2,2-Trifluoroethanol has been found to be effective in the oxidations of sulfur compounds using hydrogen peroxide .

Synthesis of Poly(fluoroacrylate)s

- Application Summary: This research focuses on the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .

- Methods of Application: The synthesis was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

- Results: The resulting poly(fluoroacrylate)s demonstrated tunable wettability and improved adhesion, making them suitable for potential application as functional coatings .

Use of 2,2,2-Trifluoroethyl Fatty Acid Ester in Monolayers

- Application Summary: This research focuses on the studies of the Langmuir monolayers of behenic acid 2,2,2-trifluoroethyl ester at the air–water interface .

- Methods of Application: The hydrophilic CF3 head of the long-chain fatty acid 2,2,2-trifluoroethyl ester was studied for its ability to change the electrostatic properties of the monolayer .

- Results: The studies demonstrated that the hydrophilic CF3 head of the long-chain fatty acid 2,2,2-trifluoroethyl ester can strikingly change the electrostatic properties of the monolayer .

安全和危害

属性

IUPAC Name |

1-(2,2,2-trifluoroethyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-5-8(10(16)17)7-3-1-2-4-9(7)15/h1-5H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPSSWFVXICALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)

![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)

![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)

![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)